molecular formula C6H8ClN3O B1587427 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine CAS No. 88474-31-1

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1587427
CAS No.: 88474-31-1
M. Wt: 173.6 g/mol
InChI Key: XOPAFBPYRUSQNI-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, a methyl group at the 2nd position, and an amino group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The amino group at the 5th position can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-methoxy-2-methylpyrimidin-5-amine or 4-thio-6-methoxy-2-methylpyrimidin-5-amine can be formed.

    Oxidation Products: Oxidized derivatives such as 4-chloro-6-methoxy-2-methylpyrimidin-5-one.

    Condensation Products: Imines or related compounds formed from the reaction with aldehydes or ketones.

Scientific Research Applications

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biological pathways in plants and microorganisms.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but lacks the methyl group at the 2nd position.

    4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but lacks the amino group at the 5th position.

    2,4-Dichloro-6-methylpyrimidine: Similar structure but lacks the methoxy group at the 6th position.

Uniqueness

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is unique due to the presence of both the methoxy and amino groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(8)6(10-3)11-2/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAFBPYRUSQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404053
Record name 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-31-1
Record name 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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